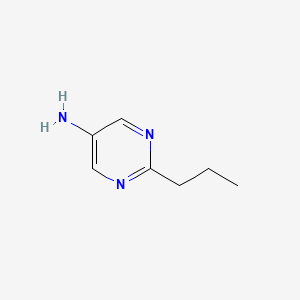

2-Propylpyrimidin-5-amine

Vue d'ensemble

Description

2-Propylpyrimidin-5-amine is a chemical compound with the CAS Number: 1156718-04-5. It has a molecular weight of 137.18 and its IUPAC name is 2-propyl-5-pyrimidinamine .

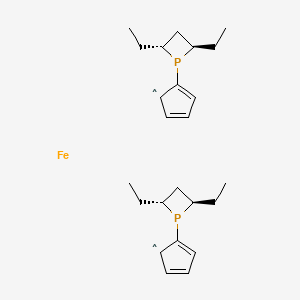

Synthesis Analysis

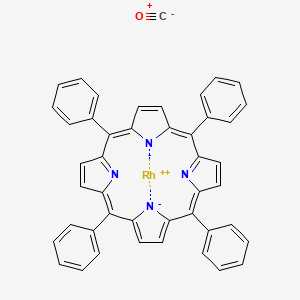

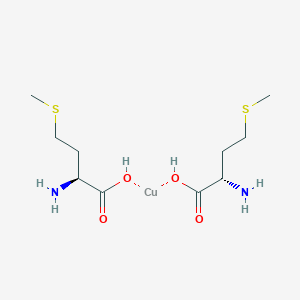

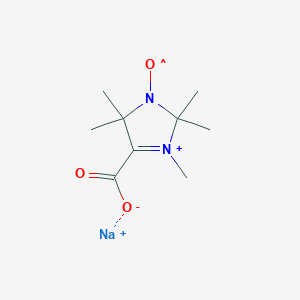

The synthesis of numerous pyrimidine analogs, including 2-Propylpyrimidin-5-amine, has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

The InChI code for 2-Propylpyrimidin-5-amine is 1S/C7H11N3/c1-2-3-7-9-4-6 (8)5-10-7/h4-5H,2-3,8H2,1H3 and the InChI key is CWMBKNVKVKTIGM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Propylpyrimidin-5-amine is a powder at room temperature. The storage temperature is normal and it should be stored at 0-8 °C .Applications De Recherche Scientifique

Pharmaceuticals: Anti-inflammatory Agents

2-Propylpyrimidin-5-amine has been identified as a compound with potential anti-inflammatory properties. Research suggests that pyrimidine derivatives exhibit potent anti-inflammatory effects, and structure-activity relationship (SAR) studies have detailed these findings . This compound could be pivotal in the development of new medications aimed at treating inflammatory diseases.

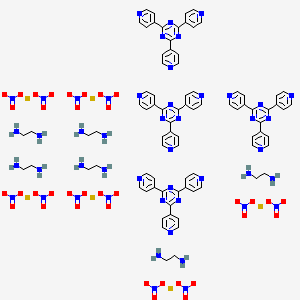

Material Science: Dendrimer Synthesis

The compound serves as a building block in the synthesis of dendrimers, which are highly branched, star-shaped macromolecules. Dendrimers have applications in nanotechnology, catalysis, and materials science due to their unique structure and ability to host multiple functional groups .

Biotechnology: Drug Delivery Systems

In biotechnology, 2-Propylpyrimidin-5-amine can be utilized to create dendrimers that serve as drug delivery systems. These systems can be engineered to deliver pharmaceuticals to specific sites within the body, improving the efficacy and reducing the side effects of drugs .

Catalysis: Catalyst Design

In the field of catalysis, 2-Propylpyrimidin-5-amine-based dendrimers can be designed to act as catalysts. These catalysts can enhance the rate of chemical reactions without being consumed in the process, making them valuable for industrial applications .

Safety and Hazards

Mécanisme D'action

Target of Action

2-Propylpyrimidin-5-amine is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects including anti-inflammatory properties . The primary targets of 2-Propylpyrimidin-5-amine are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

The mode of action of 2-Propylpyrimidin-5-amine involves its inhibitory response against the expression and activities of these inflammatory mediators . This results in a reduction of inflammation and associated symptoms.

Biochemical Pathways

The biochemical pathways affected by 2-Propylpyrimidin-5-amine are those involved in the production and activity of the aforementioned inflammatory mediators . By inhibiting these mediators, 2-Propylpyrimidin-5-amine disrupts the pathways leading to inflammation, thereby exerting its anti-inflammatory effects.

Pharmacokinetics

Like other pyrimidine derivatives, it is expected to have good bioavailability .

Result of Action

The result of the action of 2-Propylpyrimidin-5-amine is a reduction in inflammation. This is achieved through the inhibition of key inflammatory mediators, leading to a decrease in the inflammatory response . In a murine model of ulcerative colitis, certain pyrimidines reduced the intensity of the intestinal inflammatory disorder .

Propriétés

IUPAC Name |

2-propylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMBKNVKVKTIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)

![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)

![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)